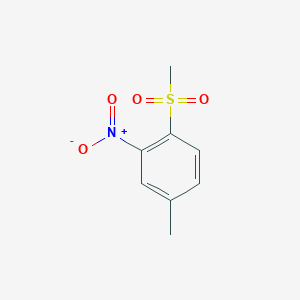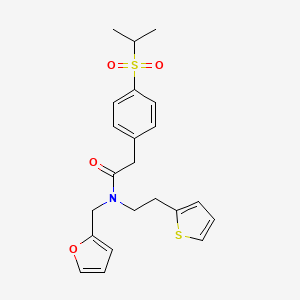![molecular formula C18H21N5O4S2 B2758994 2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105226-70-7](/img/structure/B2758994.png)
2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups including a piperazine ring, a 1,4-dioxine ring, a thiadiazole ring, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The piperazine and 1,4-dioxine rings are both six-membered rings, while the thiadiazole is a five-membered ring. These rings would likely be arranged in a specific spatial configuration due to the presence of the various functional groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the piperazine ring is known to participate in reactions with carboxylic acids and other electrophiles . The thiadiazole ring can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of novel compounds containing 1,3,4-thiadiazole amide and piperazine structures has been documented, showcasing methods to create derivatives with potential biological activities. For example, Gabriele et al. (2006) detailed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives using a tandem palladium-catalyzed process (Gabriele et al., 2006). These synthetic approaches offer pathways to design and synthesize compounds with specific biological activities by incorporating functional groups that modulate their interaction with biological targets.
Biological Activities
Research on 1,3,4-thiadiazole and piperazine derivatives has revealed various biological activities. For instance, compounds synthesized by Xia et al. (2015) demonstrated inhibitory effects against certain bacteria and viruses, indicating their potential as antimicrobial agents (Xia, 2015). Similarly, Hamama et al. (2013, 2017) have synthesized N-substituted-2-amino-1,3,4-thiadiazoles and 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems with promising antioxidant and antitumor activities, as well as antimicrobial effects, showcasing the therapeutic potential of these compounds (Hamama et al., 2013); (Hamama et al., 2017).
Enzyme Inhibition and Antimicrobial Properties
Several studies have explored the enzyme inhibitory and antimicrobial properties of compounds containing 1,3,4-thiadiazole and piperazine moieties. For example, Patel and Park (2015) reported on a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones with efficient preparation and promising antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Park, 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function
Biochemical Pathways
By inhibiting PARP1, the compound disrupts the normal process of single-strand DNA break repair . This could lead to an accumulation of DNA damage in cancer cells, triggering apoptosis (cell death) and thereby exerting an anticancer effect.
Result of Action
The inhibition of PARP1 by this compound could lead to an accumulation of DNA damage in cancer cells, potentially triggering apoptosis and exerting an anticancer effect .
Eigenschaften
IUPAC Name |
2-[[5-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-19-15(24)11-28-18-21-20-17(29-18)23-8-6-22(7-9-23)16(25)14-10-26-12-4-2-3-5-13(12)27-14/h2-5,14H,6-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCPDRDEMRTNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2758911.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2758913.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide](/img/structure/B2758914.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2758917.png)
![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758920.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2758922.png)

![6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2758924.png)
![2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2758925.png)



![6-methoxy-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide](/img/structure/B2758934.png)